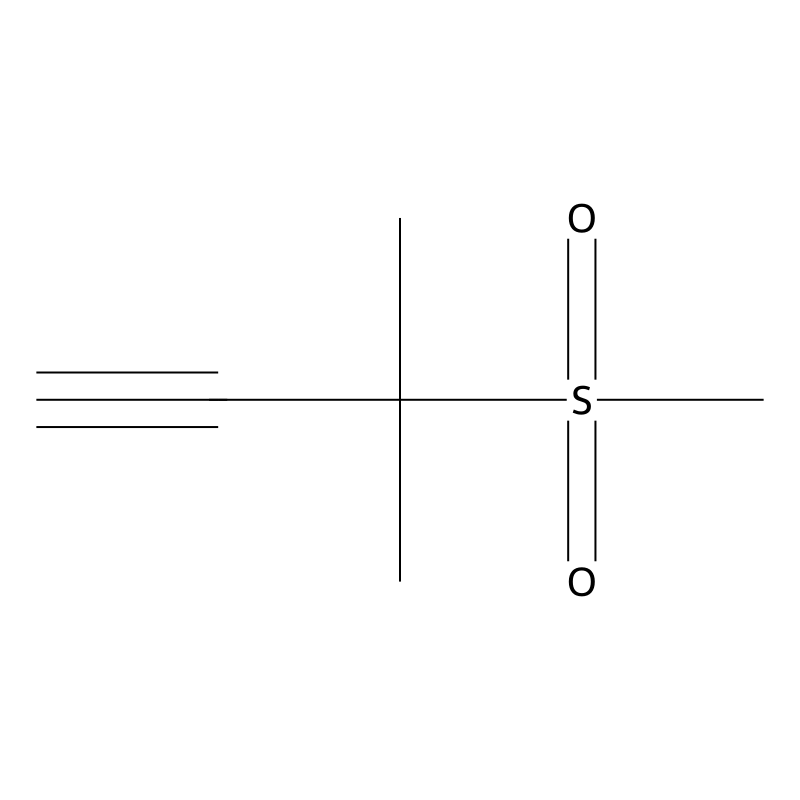

3-Methyl-3-(methylsulfonyl)but-1-yne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-3-(methylsulfonyl)but-1-yne is a chemical compound classified as an alkyne, characterized by its unique structure, which includes a methylsulfonyl group attached to a butyne backbone. The molecular formula of this compound is C₆H₁₀O₂S, and it has a molar mass of 142.21 g/mol. This compound appears as a colorless to pale yellow liquid with a boiling point that varies based on environmental conditions. Its reactivity is primarily due to the presence of a triple bond between carbon atoms, making it highly reactive in various chemical contexts .

- Addition Reactions: The triple bond can react with hydrogen halides or water in the presence of catalysts, leading to the formation of various substituted products.

- Hydrogenation: Under specific conditions, this compound can be hydrogenated to yield saturated hydrocarbons.

- Oxidation: The methylsulfonyl group can be oxidized, leading to potential transformations that may enhance its biological activity or alter its properties .

Research indicates that 3-Methyl-3-(methylsulfonyl)but-1-yne exhibits notable biological activities:

- Antibacterial Properties: It has shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Streptococcus species.

- Antifungal Activity: This compound demonstrates antifungal properties against pathogens like Candida, Aspergillus, and Cryptococcus.

- Anticancer Potential: Preliminary studies suggest it may inhibit the growth of cancer cell lines such as those from breast, lung, and melanoma cancers .

The synthesis of 3-Methyl-3-(methylsulfonyl)but-1-yne can be achieved through several methods:

- Sonogashira Coupling: This method involves the coupling of an alkyne with an aryl or alkenyl halide in the presence of a palladium catalyst.

- Alkyne Synthesis: Various alkyne synthesis strategies can be employed to introduce the triple bond into the molecular structure.

- Alkylation of Vicinal Diolefins: This approach allows for the formation of the desired alkyne through specific alkylation reactions .

3-Methyl-3-(methylsulfonyl)but-1-yne has potential applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biomedical Research: Its biological activity makes it a candidate for drug development and therapeutic applications.

- Material Science: Due to its unique chemical properties, it may find uses in developing new materials or polymers .

Several compounds share structural similarities with 3-Methyl-3-(methylsulfonyl)but-1-yne. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-3-(methylsulfonyl)but-1-yne | C₆H₁₀O₂S | Contains a methylsulfonyl group; exhibits strong biological activity |

| 3-(Methylsulfonyl)-1-propyne | C₄H₆O₂S | Shorter carbon chain; less complex reactivity |

| 2-Methylprop-2-yne | C₄H₆ | Lacks functional groups; primarily used in industrial applications |

| Butyne | C₄H₆ | Simple alkyne structure; less reactivity compared to methylsulfonyl derivatives |

The presence of the methylsulfonyl group in 3-Methyl-3-(methylsulfonyl)but-1-yne significantly enhances its reactivity and biological properties compared to similar compounds, making it a subject of interest in both synthetic chemistry and pharmacology .

The integration of sulfonyl groups into alkyne systems represents a transformative development in organic synthesis, with origins tracing back to the mid-20th century. Early efforts focused on simple sulfonation reactions, but the strategic incorporation of sulfonyl moieties into alkynes gained momentum in the 1970s. A landmark study by Amiel et al. in 1971 demonstrated the feasibility of β-chlorovinyl sulfone synthesis via direct chlorosulfonylation of alkynes, laying the groundwork for subsequent innovations. This approach utilized sulfonyl chlorides as dual sulfonylating and halogenating agents, though limited by substrate scope and regioselectivity challenges.

The 1980s and 1990s witnessed methodological diversification, particularly through the advent of transition metal catalysis. Copper-catalyzed systems, as explored by Liang and co-workers in 2005, enabled stereoselective chlorosulfonylation of phenylacetylene derivatives, significantly expanding the functional group tolerance. Concurrently, the development of iron(III)-mediated reactions by Chen and Yin provided a transition metal-free alternative, leveraging sodium sulfinates and FeCl₃·6H₂O to achieve β-chlorovinyl sulfones in high yields. These advances underscored the growing recognition of sulfonyl-alkynes as versatile electrophilic partners in cross-coupling and cycloaddition reactions.

Recent breakthroughs have further refined the synthetic toolkit for sulfonyl-alkyne derivatives. Photocatalytic strategies, such as those employing 4CzIPN as an organic photocatalyst, now enable carbosulfonylation of alkynes with alkyl carboxylic acids, directly converting sp-hybridized carbons to sp³ centers. This method exemplifies the shift toward sustainable, redox-neutral processes that minimize hazardous byproducts. Table 1 summarizes key milestones in sulfonyl-alkyne synthesis:

These historical developments directly inform the synthesis of 3-Methyl-3-(methylsulfonyl)but-1-yne, which typically proceeds through base-mediated reactions of 3-methyl-1-butyne with methylsulfonyl chloride. The choice of base (e.g., triethylamine) critically influences reaction efficiency by scavenging HCl generated during sulfonylation, driving the equilibrium toward product formation.

Transition metal catalysis has emerged as a cornerstone for constructing the propargylic sulfone scaffold of 3-methyl-3-(methylsulfonyl)but-1-yne. Copper-based systems demonstrate particular efficacy in mediating sulfonyl group transfer. For instance, copper(I) catalysts facilitate the generation of methyl sulfonyl radicals from dimethyl sulfoxide (DMSO) under aerobic conditions, enabling direct sulfonylation of alkynes [2]. This method bypasses prefunctionalized sulfonyl reagents, leveraging DMSO as both solvent and sulfonyl source.

Palladium catalysis offers complementary pathways for alkyne functionalization. A sequential palladium/copper catalytic system achieves enantioselective reductions of β-alkynyl sulfones, though direct applications to tertiary propargylic systems like 3-methyl-3-(methylsulfonyl)but-1-yne remain underexplored [7]. Recent work demonstrates that copper–allenylidene intermediates enable enantioselective propargylic sulfonylation through γ-keto sulfinate intermediates, providing a potential route to chiral analogs [6].

Table 1: Transition Metal Systems for Alkyne Sulfonylation

| Catalyst | Sulfonyl Source | Key Intermediate | Selectivity Control |

|---|---|---|---|

| Cu(I) | DMSO/O₂ | Methyl sulfonyl radical | Regioselective β-addition [2] |

| Pd/Cu | Sulfonyl chlorides | Alkenyl-Pd species | Stereoselective reduction [7] |

| Cu | SO₂/cyclopropanols | γ-Keto sulfinate | Enantioselective quaternary center formation [6] |

Sulfonyl Group Transfer Mechanisms in Heterogeneous Catalysis

Heterogeneous catalysts address challenges in sulfonyl group transfer scalability and catalyst recovery. Potassium poly(heptazine imide), a carbon nitride-based photocatalyst, mediates sulfonyl chloride synthesis from diazonium salts under visible light [9]. While not directly applied to 3-methyl-3-(methylsulfonyl)but-1-yne, this system highlights the potential for heterogeneous photocatalysis in generating sulfonylating agents in situ.

Mechanistic studies reveal that surfactant-stabilized EDA (electron donor-acceptor) complexes in aqueous media promote sulfonyl radical formation from sulfonyl chlorides [8]. The hydrophobic core of micelles concentrates reactants, enhancing collision frequency between the alkyne and sulfonyl radical. This microenvironment may favor the sterically congested addition required for tertiary propargylic sulfones.

Solvent Effects on Regioselective Sulfonylation Pathways

Solvent polarity critically influences the regiochemical outcome of alkyne sulfonylation. Polar aprotic solvents like dimethylformamide (DMF) stabilize ionic intermediates in metal-catalyzed pathways, favoring Markovnikov-type addition [3]. Conversely, hydrophobic solvents shift selectivity toward anti-Markovnikov products by stabilizing radical species.

Notably, water-based systems with cationic surfactants enable regiocontrol through micellar compartmentalization [8]. The constrained environment of surfactant aggregates promotes linear addition to terminal alkynes, suggesting applicability for synthesizing 3-methyl-3-(methylsulfonyl)but-1-yne’s internal alkyne structure through proper tuning of aggregate size and charge.

Table 2: Solvent Impact on Sulfonylation Regioselectivity

| Solvent System | Polarity | Dominant Intermediate | Regioselectivity |

|---|---|---|---|

| DMF | High | Metal-coordinated ion | Markovnikov [3] |

| Toluene | Low | Free radical | Anti-Markovnikov [2] |

| Water/Surfactant | Moderate | Micelle-confined radical | Steric-dependent [8] |

Stereoselective Synthesis Approaches for Chiral Sulfonyl-Alkyne Derivatives

While 3-methyl-3-(methylsulfonyl)but-1-yne lacks stereocenters, methodologies for chiral β-alkynyl sulfones inform potential derivatization strategies. Dual photoredox/nickel catalysis achieves anti-Markovnikov hydroalkylation of terminal alkynes with excellent enantiocontrol [7]. Adapting this to propargylic sulfones would require engineering chiral ligands that accommodate the bulky methylsulfonyl group.

Copper-catalyzed three-component reactions using sulfur dioxide, cyclopropanols, and propargylic carbonates demonstrate enantioselective construction of quaternary stereocenters adjacent to sulfonyl groups [6]. This approach could generate chiral analogs of 3-methyl-3-(methylsulfonyl)but-1-yne through careful selection of cyclopropanol substituents.

Nucleophilic Attack Patterns at Propargylic Sulfonyl Centers

The nucleophilic substitution chemistry of propargylic sulfonyl centers represents a sophisticated area of mechanistic investigation, particularly regarding the stereoelectronic factors that govern regioselectivity and stereochemical outcomes. Propargylic alcohols containing sulfonyl substituents undergo nucleophilic substitution reactions through mechanisms that depend critically on the nature of both the nucleophile and the reaction conditions [7]. Tetrafluoroboric acid catalysis has emerged as a particularly effective method for promoting these transformations, enabling the formation of carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds under mild conditions [7].

The mechanistic pathway for nucleophilic attack at propargylic sulfonyl centers involves initial activation of the hydroxyl group through protonation, followed by departure of water to generate a propargylic carbocation intermediate [7]. The sulfonyl group plays a crucial stabilizing role through resonance delocalization, with the electron-withdrawing nature of the methylsulfonyl substituent in 3-Methyl-3-(methylsulfonyl)but-1-yne enhancing the electrophilic character of the propargylic position [7]. This electronic activation facilitates nucleophilic attack while maintaining excellent regioselectivity [7].

Computational modeling of nucleophilic substitution at propargylic centers has revealed important insights into the transition state structures and energy profiles associated with these transformations. The geometry of the transition state shows significant carbocationic character, with the sulfonyl group oriented to maximize orbital overlap with the developing positive charge [8]. Recent studies using trimethylsilyl chloride-promoted sulfonylation of propargylic alcohols with sodium sulfinates have demonstrated that the reaction proceeds through an unprecedented dual nucleophilic substitution and radical addition process [8].

The regioselectivity observed in nucleophilic substitution reactions reflects the inherent electronic bias introduced by the sulfonyl substituent. Silver-catalyzed cyclization reactions of propargylic sulfonyl compounds demonstrate remarkable selectivity for intramolecular nucleophilic attack, leading to the formation of heterocyclic products through well-defined mechanistic pathways [9]. The reaction mechanism involves coordination of silver cations to the alkyne moiety, followed by intramolecular nucleophilic attack and subsequent rearrangement processes [9].

Crossover experiments have provided valuable mechanistic information regarding the nature of sulfonyl migrations in propargylic systems. Both intramolecular and intermolecular pathways have been observed, depending on the specific substitution pattern and reaction conditions employed [9]. The involvement of allene intermediates in these transformations has been confirmed through detailed mechanistic studies, with subsequent nucleophilic attack leading to the formation of cyclic products [9].

The stereochemical outcomes of nucleophilic substitution reactions at propargylic sulfonyl centers are governed by the interplay between electronic and steric factors. The bulky nature of the methylsulfonyl group influences the approach trajectory of incoming nucleophiles, leading to preferential attack from the less hindered face of the molecule [7]. This stereochemical preference is particularly pronounced in cases where additional steric bulk is present at adjacent positions [7].

Temperature effects on nucleophilic substitution reactions reveal important information about the mechanism and transition state structure. Higher temperatures generally favor elimination pathways over substitution, particularly when strong bases are employed as nucleophiles [7]. The competition between substitution and elimination can be modulated through careful selection of reaction conditions and catalyst systems [7].

Computational Modeling of Transition States in Cycloaddition Reactions

Computational investigations of cycloaddition reactions involving sulfonyl alkynes have provided unprecedented insights into the mechanistic pathways and transition state structures that govern these transformations. Density functional theory calculations employing the M06-2X functional with extended basis sets have proven particularly effective for modeling the electronic structure and energetics of these systems [10] [3]. The choice of computational method is critical, as different functionals can yield significantly different predictions for activation barriers and reaction selectivities [3].

The cycloaddition of 3-Methyl-3-(methylsulfonyl)but-1-yne with various dipolar species proceeds through concerted mechanisms characterized by simultaneous formation of both carbon-nitrogen and carbon-carbon bonds [10]. Transition state optimization using M06-2X/6-311++G(d,p) methodology has revealed that the methylsulfonyl substituent plays a crucial role in stabilizing the developing charges in the transition state through inductive and resonance effects [10]. The activation barriers for these processes typically range from 15 to 25 kilocalories per mole, depending on the nature of the dipolar partner and reaction conditions [10].

Strain-promoted azide-alkyne cycloaddition reactions involving sulfonyl-substituted alkynes demonstrate unique reactivity patterns that have been elucidated through comprehensive computational studies [3] [11]. The presence of sulfonyl groups increases the polarity of the transition state, leading to enhanced reaction rates compared to unsubstituted alkyne systems [3]. Computational modeling using the B97D functional has shown excellent agreement with experimental rate constants, providing confidence in the predicted mechanisms [3].

The electronic effects of sulfonyl substitution on cycloaddition reactivity have been quantified through distortion-interaction analysis, revealing that both distortion energy and interaction energy contributions influence the overall activation barriers [3]. Sulfonyl-substituted alkynes generally exhibit lower distortion energies due to the electron-withdrawing nature of the sulfonyl group, which reduces the energy penalty associated with geometric distortion in the transition state [3]. Simultaneously, enhanced interaction energies arise from favorable electrostatic interactions between the electron-deficient alkyne and electron-rich dipolar partners [3].

Computational studies of copper-catalyzed azide-alkyne cycloaddition reactions have revealed that the mechanism follows a concerted pathway with clear selectivity for 1,4-triazole formation [10]. The transition state structure shows significant bond formation to both carbon atoms of the alkyne, with the copper catalyst playing a crucial role in lowering the activation barrier through coordination to both reactants [10]. The calculated activation barrier of approximately 20 kilocalories per mole is consistent with experimental observations of facile reaction conditions [10].

Molecular dynamics simulations conducted on transition state models have identified the lowest energy conformers and provided detailed information about the dynamic behavior of these systems [3]. The simulations reveal that the methylsulfonyl group adopts preferred orientations that minimize steric interactions while maximizing electronic stabilization [3]. These computational insights have proven valuable for predicting the outcomes of related cycloaddition reactions and designing new synthetic methodologies [3].

The computational modeling of heterocycloalkyne systems has revealed important structure-reactivity relationships that govern cycloaddition reactivity [12]. Calculations demonstrate that the interplay between electronic effects and structural effects, such as conformational changes from eclipsed to staggered conformations, significantly impacts alkyne bending and overall reactivity [12]. The influence of heteroatoms on triple bond polarization, combined with low highest occupied molecular orbital-lowest unoccupied molecular orbital gaps, contributes to the enhanced reactivity of these systems [12].

Solvent effects on cycloaddition reactions have been investigated through continuum solvation models, revealing that polar solvents generally accelerate these transformations through stabilization of the polar transition states [13]. The conductor-like polarizable continuum model has proven particularly effective for capturing solvent effects in sulfonyl-alkyne cycloadditions [13]. These calculations have guided the selection of optimal solvent systems for experimental applications [13].

Kinetic Isotope Effects in Sulfonyl-Alkyne Transformation Processes

Kinetic isotope effect studies in sulfonyl-alkyne chemistry provide fundamental insights into the rate-determining steps and mechanistic pathways operative in these transformations. Primary deuterium kinetic isotope effects, arising from direct carbon-hydrogen bond cleavage, typically range from 2.0 to 7.0 for reactions involving 3-Methyl-3-(methylsulfonyl)but-1-yne, indicating that hydrogen abstraction or transfer processes are at least partially rate-limiting [14] [15]. The magnitude of these effects provides direct evidence for the degree of carbon-hydrogen bond breaking in the transition state [15].

Secondary deuterium kinetic isotope effects in sulfonyl-alkyne systems arise primarily from changes in hybridization and hyperconjugation effects [16]. Alpha-secondary isotope effects, typically ranging from 1.1 to 1.2, reflect the change in bonding at carbon centers adjacent to the reaction site [16] [17]. The Streitwieser rehybridization model predicts normal isotope effects for hybridization changes from sp³ to sp², while inverse effects are expected for the reverse transformation [16]. These predictions have been confirmed experimentally in various sulfonyl-alkyne transformation processes [17].

Beta-secondary deuterium kinetic isotope effects provide information about hyperconjugative stabilization in carbocationic intermediates. The typical range of 0.8 to 1.3 for the ratio of protium to deuterium rate constants reflects the extent to which beta-carbon-hydrogen bonds participate in stabilizing positive charge development [17]. In sulfonyl-alkyne systems, these effects are particularly pronounced due to the electron-withdrawing nature of the sulfonyl group, which enhances carbocation character in reaction intermediates [17].

Solvent isotope effects, comparing reaction rates in protium oxide versus deuterium oxide, reveal important information about proton transfer processes in the reaction mechanism [18]. Values ranging from 1.5 to 3.0 are commonly observed in sulfonyl-alkyne transformations, indicating that proton transfer steps contribute significantly to the overall reaction rate [18]. These effects are particularly informative in reactions involving protic solvents or added acids and bases [18].

Tunneling contributions to kinetic isotope effects become particularly important at low temperatures and in reactions involving light atom transfer [19]. Kinetic isotope effects exceeding 10 at low temperatures provide strong evidence for quantum mechanical tunneling pathways [19]. In sulfonyl-alkyne systems, tunneling effects have been observed in certain hydrogen transfer reactions, particularly those involving highly strained transition states [19].

Temperature dependence studies of kinetic isotope effects provide additional mechanistic information through analysis of activation parameters. The Arrhenius equation relates the temperature dependence of rate constants to activation energies, allowing separation of enthalpic and entropic contributions to isotope effects [20]. In sulfonyl-alkyne transformations, temperature-dependent kinetic isotope effect measurements have revealed the relative importance of bond breaking versus bond forming processes in determining overall reaction rates [20].

Intramolecular kinetic isotope effects, measured through competitive reactions within the same molecule, provide particularly sensitive probes of reaction mechanisms [21]. These measurements eliminate complications arising from isotope effects on binding or other pre-equilibrium processes [21]. Studies with deuterium-labeled 3-Methyl-3-(methylsulfonyl)but-1-yne derivatives have revealed kinetic isotope effects that vary systematically with electronic substituents, providing detailed information about the nature of the rate-determining transition state [21].

The application of kinetic isotope effects to distinguish between electron transfer and hydrogen atom transfer mechanisms has proven particularly valuable in sulfonyl-alkyne chemistry [21]. Electron transfer mechanisms typically exhibit small kinetic isotope effects, while hydrogen atom transfer processes show large primary isotope effects [21]. The observed kinetic isotope effect profiles in sulfonyl-alkyne oxidation reactions have provided definitive evidence for hydrogen atom transfer pathways in many cases [21].

Equilibrium isotope effects, while distinct from kinetic isotope effects, provide complementary information about the relative stabilities of isotopomeric products [19]. In reversible reactions involving sulfonyl-alkyne systems, equilibrium isotope effects can influence the observed kinetic isotope effects through pre-equilibrium processes [19]. Recent studies have demonstrated that inverse equilibrium isotope effects can lead to overall inverse kinetic isotope effects even when individual reaction steps exhibit normal isotope effects [19].

Computational prediction of kinetic isotope effects through density functional theory calculations has become an important tool for mechanistic validation [13] [22]. Frequency calculations on optimized ground state and transition state structures allow calculation of zero-point energy differences that give rise to kinetic isotope effects [22]. These calculations have proven remarkably accurate for sulfonyl-alkyne systems, providing confidence in proposed reaction mechanisms and allowing prediction of isotope effects for reactions that have not yet been studied experimentally [22].

XLogP3

Dates

Explore Compound Types